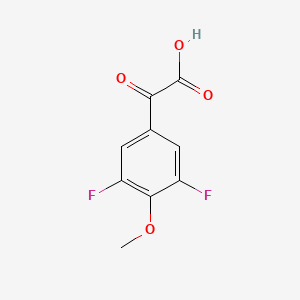
2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C9H8F2O3 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid typically involves the reaction of 3,5-difluoro-4-methoxyphenylacetic acid with appropriate reagents. One common method includes the use of trifluoroacetic anhydride at room temperature, followed by subsequent reactions with other reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atoms and methoxy group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, zinc(II) chloride, and ammonia. Reaction conditions vary depending on the desired transformation, with temperatures ranging from 0°C to 80°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with trifluoroacetic anhydride can lead to the formation of intermediate compounds that can be further transformed into various derivatives .
Scientific Research Applications
2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4-methoxyphenylacetic acid
- (3,5-Difluoro-4-methoxyphenyl)boronic acid
- 3,5-Difluoro-4-methoxycinnamic acid
Uniqueness
2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, along with the oxoacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H6F2O4 |
|---|---|
Molecular Weight |
216.14 g/mol |
IUPAC Name |
2-(3,5-difluoro-4-methoxyphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H6F2O4/c1-15-8-5(10)2-4(3-6(8)11)7(12)9(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
PMDFNPJRITXXPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


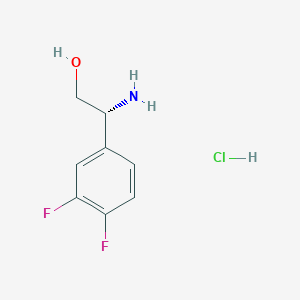
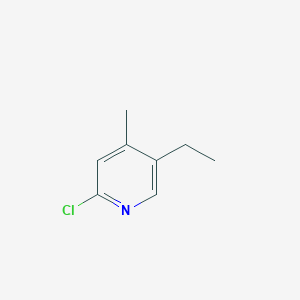
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)
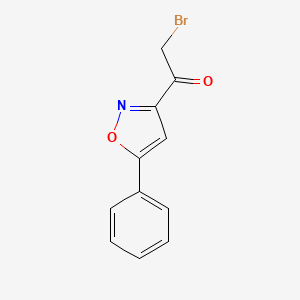
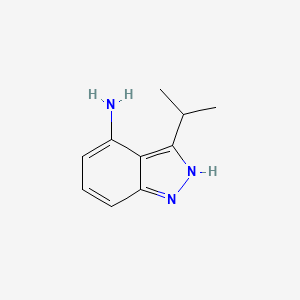
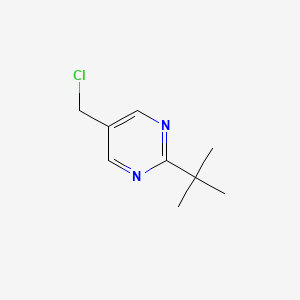
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)
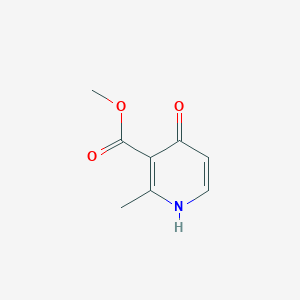
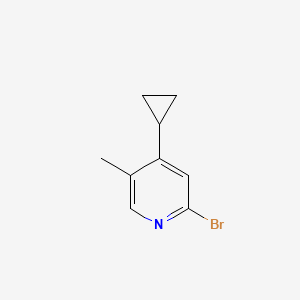
![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)
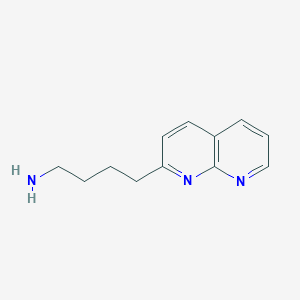
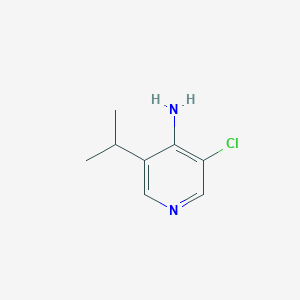
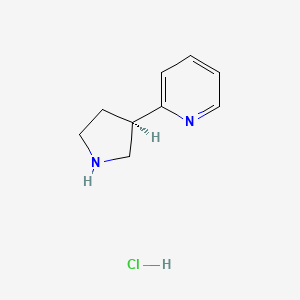
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)
